![molecular formula C18H31N3O3S B7496108 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)
1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that defend against infections. TAK-659 has shown promising results as a potential treatment for various diseases, including cancer and autoimmune disorders. In
作用機序
1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea inhibits BTK by binding to the active site of the enzyme, leading to the suppression of downstream signaling pathways that are involved in B cell activation and proliferation. BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that defend against infections. Inhibition of BTK leads to the suppression of B cell activation and proliferation, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has been shown to have potent and selective inhibition of BTK, leading to the suppression of B cell activation and proliferation. This results in the suppression of the immune response, which can be beneficial in the treatment of various diseases, including cancer and autoimmune disorders. 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
実験室実験の利点と制限
1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable safety profile, and its potential as a treatment for various diseases. However, 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea also has some limitations, including its complex synthesis method and its limited availability.
将来の方向性
There are several future directions for the research and development of 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea. One direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders and GVHD. Another direction is to develop more efficient and scalable synthesis methods for 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea to increase its availability and reduce its cost. Additionally, further research is needed to better understand the mechanism of action of 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea and to identify potential biomarkers that can predict its efficacy and safety in patients. Finally, the combination of 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea with other drugs or immunotherapies should be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea is a promising small molecule inhibitor that targets BTK and has shown potential as a treatment for various diseases, including cancer and autoimmune disorders. Its potent and selective inhibition of BTK, favorable safety profile, and potential as a treatment for various diseases make it an attractive target for further research and development. However, further studies are needed to better understand its mechanism of action, identify potential biomarkers, and explore its potential in combination with other drugs or immunotherapies.
合成法
The synthesis of 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea involves several steps and requires expertise in organic chemistry. The initial step involves the reaction of 4-tert-butyl-2,6-dimethylphenylacetonitrile with ethylmagnesium bromide to produce 1-(2-(4-tert-butyl-2,6-dimethylphenyl)ethyl)ethanol. The resulting compound is then reacted with triphosgene to form the corresponding isocyanate, which is further reacted with 2-(methanesulfonamido)ethanol to produce 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea. The final product is then purified using column chromatography to obtain a white solid with a purity of over 99%.
科学的研究の応用
1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has been extensively studied in preclinical and clinical trials for various diseases, including B cell malignancies, autoimmune disorders, and graft-versus-host disease (GVHD). In preclinical studies, 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has shown potent and selective inhibition of BTK, leading to the suppression of B cell activation and proliferation. In clinical trials, 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has demonstrated promising results as a potential treatment for chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple myeloma (MM). 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has also shown potential as a treatment for autoimmune disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
特性
IUPAC Name |
1-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S/c1-13-11-15(18(3,4)5)12-14(2)16(13)7-8-19-17(22)20-9-10-21-25(6,23)24/h11-12,21H,7-10H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSNJPXIZCXOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCNC(=O)NCCNS(=O)(=O)C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

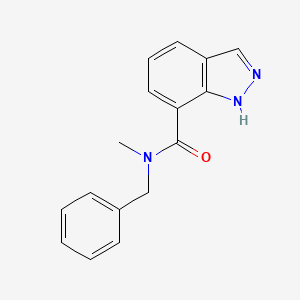
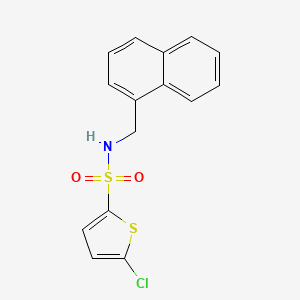
![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
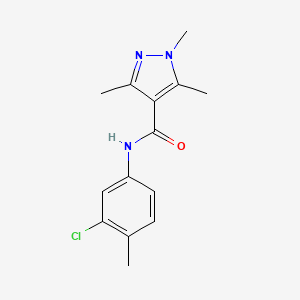
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
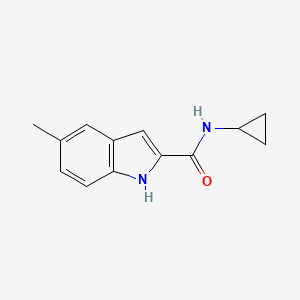
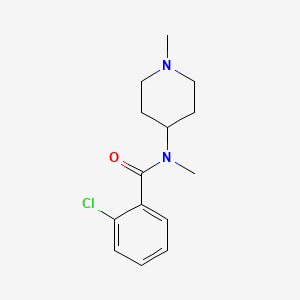
![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)

![5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7496088.png)
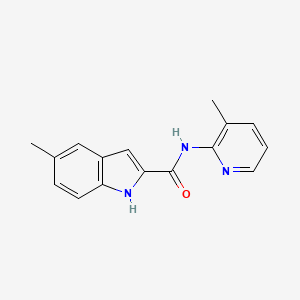
![Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7496105.png)